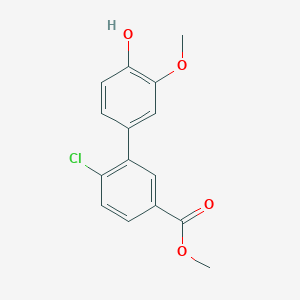

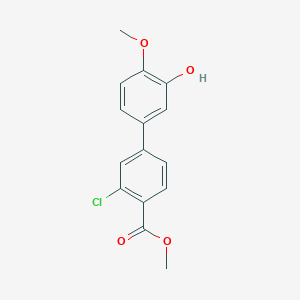

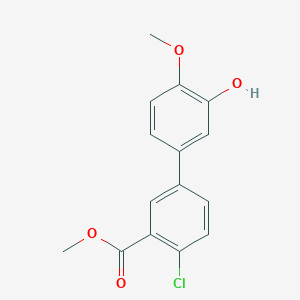

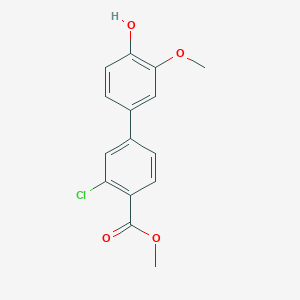

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

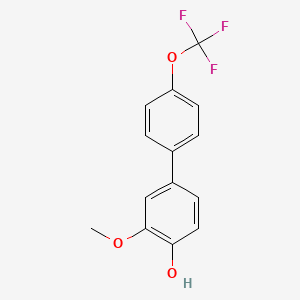

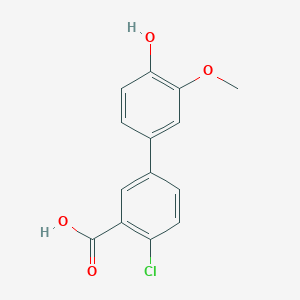

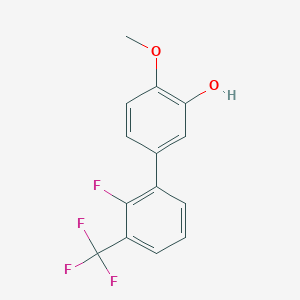

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% (4-CMMP) is a widely used intermediate in the synthesis of pharmaceuticals and other organic compounds. It is an aromatic compound containing a phenolic group and a chloro group. 4-CMMP is a white crystalline solid at room temperature, with a melting point of 138-140 °C and a boiling point of 275-277 °C. It is soluble in water, methanol, ethanol, and chloroform.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is known that the reaction of 4-methoxycarbonylphenol and 3-chloro-4-methoxybenzoyl chloride is mediated by a nucleophilic substitution reaction. The reaction involves the formation of a carbocation intermediate, which is then attacked by the nucleophilic reagent, resulting in the formation of the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% are not well understood. It is known that 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not toxic to humans and animals, and it is not known to have any adverse effects.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. It is also non-toxic and does not produce any hazardous byproducts. However, there are some limitations to its use. It is not soluble in organic solvents, and it is not stable in the presence of strong acids or bases. Additionally, it is sensitive to light and air.

Future Directions

There are several possible future directions for research on 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis. Finally, further research could be conducted to explore the potential use of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% as a drug delivery system.

Synthesis Methods

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is synthesized through the reaction of 4-methoxycarbonylphenol and 3-chloro-4-methoxybenzoyl chloride in the presence of triethylamine. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically in the range of 95-98%.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in various scientific research applications. It has been used in the synthesis of a variety of pharmaceutical compounds, including anticonvulsants and anti-inflammatory agents. It has also been used in the synthesis of polymers for use in biomedical applications, such as drug delivery systems. Additionally, it has been used in the synthesis of fluorescent dyes for imaging and sensing applications.

properties

IUPAC Name |

methyl 2-chloro-4-(4-hydroxy-3-methoxyphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-19-14-8-10(4-6-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBLGIBVJFOMTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685775 |

Source

|

| Record name | Methyl 3-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol | |

CAS RN |

1261901-60-3 |

Source

|

| Record name | Methyl 3-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)